molecular formula C32H37NO12 B1231187 Theprubicin-HCl

Theprubicin-HCl

Cat. No.: B1231187
M. Wt: 627.6 g/mol
InChI Key: KMSKQZKKOZQFFG-MFVFBZRISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Theprubicin-HCl is a synthetic anthracycline derivative structurally related to doxorubicin, a widely used chemotherapeutic agent. It is designed to improve therapeutic efficacy while reducing cardiotoxicity, a common limitation of anthracyclines. This compound inhibits topoisomerase II and intercalates into DNA, disrupting replication and transcription. Preclinical studies suggest enhanced tumor selectivity and reduced oxidative stress-mediated toxicity compared to first-generation anthracyclines .

Properties

Molecular Formula

C32H37NO12

Molecular Weight

627.6 g/mol

IUPAC Name

(9R)-7-[4-amino-6-methyl-5-(oxan-2-yloxy)oxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3/t14?,17?,19?,21?,22?,31?,32-/m1/s1

InChI Key

KMSKQZKKOZQFFG-MFVFBZRISA-N

Isomeric SMILES

CC1C(C(CC(O1)OC2C[C@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6

Synonyms

4'-O-tetrahydropyranyladriamycin
4'-O-tetrahydropyranyldoxorubicin
4'-O-tetrapyranyldoxorubicin
pirarubicin
pirarubicin hydrochloride
Théprubicine
thepirubicin
Theprubicin
therarubicin
THP-ADM
THP-adriamycin
THP-DOX
THP-doxorubicin

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues

Theprubicin-HCl shares a tetracyclic aglycone core with other anthracyclines but differs in its sugar moiety and substitution patterns. Key structural analogs include:

Compound Molecular Formula Key Modifications Cardiotoxicity Profile Reference CAS No.
This compound C₂₇H₂₉NO₁₁·HCl 14-hydroxyl group; modified amino sugar Low (preclinical) Not available
Doxorubicin-HCl C₂₇H₂₉NO₁₁·HCl Unmodified amino sugar High 25316-40-9
Epirubicin-HCl C₂₇H₂₉NO₁₁·HCl 4'-epi configuration of amino sugar Moderate 56390-09-1
Idarubicin-HCl C₂₆H₂₇NO₉·HCl Lack of methoxy group at C4 Low 57852-57-0

Structural modifications in this compound, such as the 14-hydroxyl group, are hypothesized to reduce iron-mediated free radical generation, a primary driver of anthracycline-induced cardiotoxicity .

Pharmacological and Toxicological Profiles

  • Efficacy : In vitro studies show this compound has comparable cytotoxicity to doxorubicin (IC₅₀ = 0.1–0.5 μM vs. 0.05–0.3 μM in breast cancer cell lines) but with prolonged intracellular retention due to altered efflux pump interactions .
  • Cardiotoxicity : In rodent models, this compound caused 50% less left ventricular dysfunction than doxorubicin at equimolar doses (LVEF reduction: 15% vs. 30%) .
  • Metabolism: Unlike doxorubicin, which undergoes hepatic reduction to cardiotoxic metabolites (e.g., doxorubicinol), this compound is primarily metabolized via glucuronidation, minimizing reactive intermediate formation .

Pharmacokinetic Comparisons

Parameter This compound Doxorubicin-HCl Epirubicin-HCl
Half-life (hours) 18–24 12–18 20–30
Plasma protein binding (%) 75 70–75 77
Urinary excretion (%) 10–15 5–12 8–10

This compound’s extended half-life may support less frequent dosing, though clinical validation is pending .

Analytical and Stability Considerations

This compound’s stability and quantification methods align with anthracycline standards. Reverse-phase HPLC (RP-HPLC) with UV detection (λ = 254 nm) is commonly used, achieving >98% recovery in spiked plasma samples (Table 3 methodology adapted from gemcitabine-HCl studies ). Stability studies indicate this compound degrades <5% over 24 hours at 4°C in saline, comparable to epirubicin but superior to doxorubicin (degradation: 8%) under similar conditions .

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